

An In-depth Technical Guide to the Chemical Properties of N-tert-butylacrylamide

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Compound of Interest

Compound Name: Butylacrylamide

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N-tert-**butylacrylamide** (N-TBA) is a versatile vinyl monomer notable for its unique hydrophobic characteristics and its utility in polymer science. Its bulky tert-butyl group imparts distinct properties to the polymers derived from it, influencing their solubility, thermal stability, and interaction with various media. This technical guide provides a comprehensive overview of the chemical properties of N-TBA, including its synthesis, reactivity, and safety considerations, tailored for professionals in research and development.

Core Chemical and Physical Properties

N-tert-**butylacrylamide** is a white to off-white crystalline solid with a characteristic odor.[1][2][3] It belongs to the class of hydrophobic acrylamides.[1][2][4] The fundamental physicochemical properties of N-TBA are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ NO	[1][4][5][6]
Molecular Weight	127.18 g/mol	[1][4][5][7]
CAS Number	107-58-4	[1][7][8]
Appearance	White to off-white powder or chunks	[2][3]
Melting Point	126-130 °C	[1][2][3][4][7]
Density	1.20 g/cm ³	[1][4]
Flash Point	Not applicable	[1][7]

Synthesis of N-tert-butylacrylamide

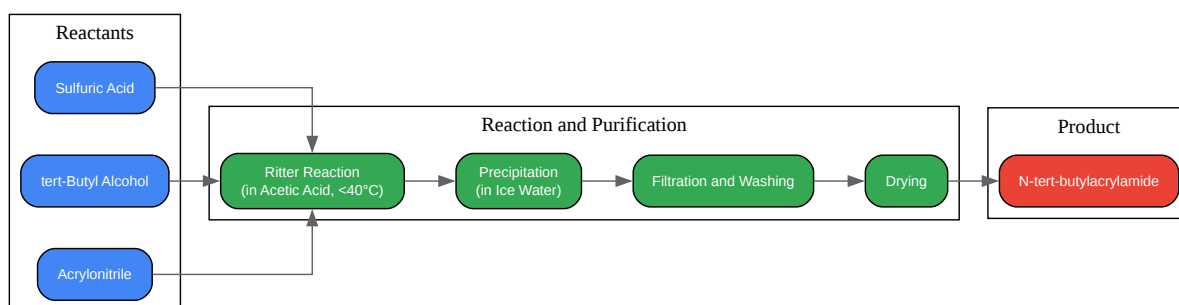
The primary industrial synthesis of N-tert-**butylacrylamide** is achieved through the Ritter reaction.[1][2] This method involves the reaction of an alkene (or its corresponding alcohol) with a nitrile in the presence of a strong acid. For N-TBA, isobutylene or tert-butyl alcohol is reacted with acrylonitrile in the presence of sulfuric acid.[1][9]

Experimental Protocol: Synthesis via Ritter Reaction

A common laboratory-scale synthesis protocol is as follows:

- A solution of acrylonitrile, tert-butyl alcohol, and acetic acid is prepared and cooled in an ice bath.
- Concentrated sulfuric acid is added dropwise to the solution, ensuring the temperature remains below 40°C.
- The reaction mixture is maintained at 40°C for approximately one hour.
- The mixture is then poured into ice water with constant stirring, leading to the precipitation of the crude product.

- The precipitate is collected by filtration, washed thoroughly with water, and dried to yield N-**tert-butylacrylamide**.



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Figure 1. A simplified workflow for the synthesis of N-**tert-butylacrylamide**.

Solubility

The solubility of N-**tert-butylacrylamide** has been determined in various solvents. Generally, its solubility increases with temperature. The following table summarizes its solubility in several common solvents.

Solvent	Solubility	Reference
Water	Soluble up to at least 9 g/L at ambient conditions	[7][10]
N,N-dimethylacetamide (DMAC)	High	[11][12]
N,N-dimethylformamide (DMF)	High	[11][12]
Ethyl acetate	Moderate	[11][12]
Dichloromethane	Moderate	[11][12]
Ethanol	Moderate	[11][12]
Formamide	Low	[11][12]

Chemical Reactivity and Polymerization

The primary chemical reactivity of N-tert-**butylacrylamide** is centered around the vinyl group, which readily undergoes polymerization and copolymerization via free-radical mechanisms. This property is extensively utilized in the synthesis of a wide range of polymers with tailored properties.

Free-Radical Polymerization

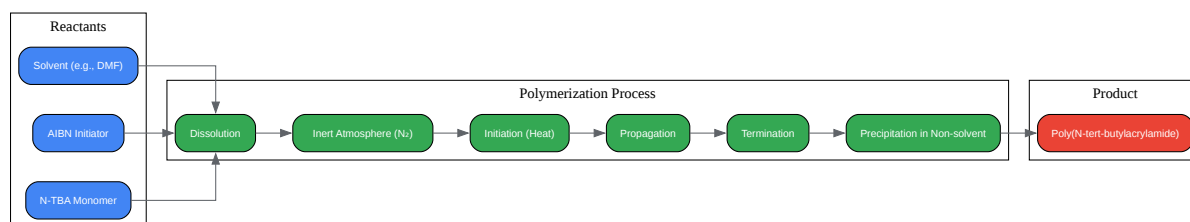
N-TBA can be polymerized in solution using a free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).[13][14] The polymerization is typically carried out in a solvent like N,N-dimethylformamide (DMF) or a mixture of methanol and water at elevated temperatures (e.g., 60-70°C).[13][14]

Experimental Protocol: Solution Polymerization

A general procedure for the free-radical polymerization of N-TBA is as follows:

- N-tert-**butylacrylamide** and the initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., DMF) in a reaction vessel.[13]

- The solution is purged with an inert gas, such as nitrogen, to remove oxygen, which can inhibit the polymerization.[13]
- The reaction vessel is sealed and placed in a temperature-controlled bath (e.g., 70°C) to initiate the polymerization.[13]
- The reaction is allowed to proceed for a specific duration to achieve the desired conversion.
- The resulting polymer is typically precipitated by pouring the reaction mixture into a non-solvent, such as water or methanol.[13]
- The precipitated polymer is then collected, washed, and dried.



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